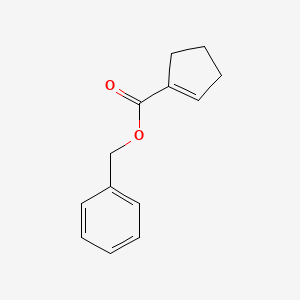

Benzyl cyclopent-1-enecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87995-31-1 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

benzyl cyclopentene-1-carboxylate |

InChI |

InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 |

InChI Key |

FKTLGHDNXFRODS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Benzyl Cyclopent 1 Enecarboxylate and Analogues

Ester Hydrolysis and Transesterification Reactions

The ester group in benzyl (B1604629) cyclopent-1-enecarboxylate is susceptible to cleavage and transformation under various conditions.

Ester Hydrolysis:

Ester hydrolysis, the cleavage of an ester to a carboxylic acid and an alcohol, can be achieved under acidic or basic conditions. For benzyl esters, chemoselective cleavage can be performed using nickel boride in methanol (B129727) at ambient temperature, yielding the parent carboxylic acid in high yields. organic-chemistry.org This method is advantageous as it leaves other ester types, such as methyl and ethyl esters, as well as benzyl ethers and amides, intact. organic-chemistry.org

Enzymatic hydrolysis offers a milder alternative. Hydrolases like lipases, esterases, and proteases operate under neutral pH and mild temperatures, often in aqueous or mixed organic-aqueous solvents. acsgcipr.org These biocatalysts can exhibit high selectivity, which is particularly useful in the synthesis of chiral compounds. acsgcipr.org The mechanism typically involves the formation of an acyl intermediate bound to a serine or cysteine residue in the enzyme's active site. acsgcipr.org

Transesterification:

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of a catalyst. nih.gov This is a crucial reaction for synthesizing esters from commercially available simpler esters. nih.gov For instance, cyclic β-keto esters like methyl 2-oxocyclopentane carboxylate can undergo transesterification with benzyl alcohol to yield the corresponding benzyl ester. nih.gov A study demonstrated the use of silica-supported boric acid as a recyclable catalyst for the transesterification of β-keto esters with various alcohols, including benzyl alcohol, under solvent-free conditions at 100°C. nih.gov This method proved effective for a range of substrates, offering high yields. nih.gov

| Reaction | Catalyst/Reagent | Conditions | Key Features |

| Ester Hydrolysis | Nickel Boride | Methanol, ambient temperature | Chemoselective for benzyl esters organic-chemistry.org |

| Enzymatic Hydrolysis | Hydrolases (e.g., lipases) | Neutral pH, mild temperature | High selectivity, useful for chiral synthesis acsgcipr.org |

| Transesterification | Silica-supported Boric Acid | 100°C, solvent-free | Recyclable catalyst, high yields nih.gov |

Reactions Involving the Carbon-Carbon Double Bond

The endocyclic double bond in benzyl cyclopent-1-enecarboxylate is a key site for various addition and coupling reactions.

Hydrogenation and Reduction Pathways

The double bond of α,β-unsaturated esters can be selectively reduced to the corresponding saturated ester. Catalytic hydrogenation using palladium on carbon (Pd/C) with diphenylsulfide as a catalyst poison can selectively reduce the double bond without affecting other reducible groups like benzyl esters. organic-chemistry.org Another approach involves transfer hydrogenation using a Pd/P(t-Bu)3 catalyst, which provides the saturated derivative in good yields under mild conditions. organic-chemistry.org Nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters has also been achieved with high enantioselectivity using acetic acid or water as the hydrogen source and indium powder as the electron donor. organic-chemistry.org

Oxidative Heck Reaction with Aryl Boronic Acids

The oxidative Heck reaction is a powerful tool for carbon-carbon bond formation. While specific examples for this compound are not detailed in the provided context, the general mechanism involves the palladium-catalyzed arylation of an alkene. This reaction typically utilizes a palladium(II) catalyst and an oxidant to regenerate the active catalyst. The reaction of an α,β-unsaturated ester with an aryl boronic acid would lead to the formation of a β-aryl substituted ester.

Electrophilic Additions (e.g., Selenylation-Oxidation-Elimination)

The synthesis of α,β-unsaturated carbonyl compounds can be achieved from their saturated counterparts through a selenylation-oxidation-elimination process. organicreactions.org This method involves the introduction of a selenium substituent at the α-position to a carbonyl group, followed by oxidation and subsequent syn-elimination of a selenoxide. organicreactions.orgwikipedia.org The reaction is initiated by the abstraction of an α-proton by a base, forming a carbanion that attacks an electrophilic selenium reagent like benzeneselenenyl chloride. vaia.com The resulting α-seleno ester is then oxidized, typically with hydrogen peroxide, to form a selenoxide intermediate. vaia.comnih.gov This intermediate readily undergoes a syn-elimination reaction at low temperatures (-50 to 40 °C) to form the α,β-unsaturated ester. organicreactions.orgwikipedia.org

| Reaction | Catalyst/Reagent | Key Features |

| Hydrogenation | Pd/C, Diphenylsulfide | Selective reduction of C=C bond organic-chemistry.org |

| Transfer Hydrogenation | Pd/P(t-Bu)3 | Mild conditions, good yields organic-chemistry.org |

| Asymmetric Hydrogenation | Nickel/Bisphosphine | High enantioselectivity organic-chemistry.org |

| Selenylation-Oxidation-Elimination | Base, PhSeCl, H2O2 | Forms α,β-unsaturated esters from saturated precursors organicreactions.orgvaia.com |

Reactions at the Carbonyl Group and Alpha-Protons

The carbonyl group and the adjacent α-protons of this compound and its analogues are also sites for important chemical transformations.

Ketalization and Enol Ether Formation

Ketalization: The carbonyl group of a ketone or aldehyde can be protected by converting it into a ketal or acetal. This reaction involves treating the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. While this compound itself is an ester, related cyclopentanone (B42830) derivatives can undergo this reaction.

Enol Ether Formation: Enol ethers can be synthesized from β-dicarbonyl compounds under basic conditions. amanote.com For example, the reaction of a β-keto ester with an alkylating agent in the presence of a base can lead to the formation of an enol ether. The selective synthesis of benzyl enol ethers has been reported, which can then be utilized in further synthetic transformations such as 1,3-dipolar cycloadditions. amanote.comresearchgate.net For instance, chiral benzyl enol ethers have been used as dipolarophiles in thermal cycloaddition reactions with nitrones to produce isoxazolidines with high diastereoselectivity. researchgate.net

Condensation Reactions

Condensation reactions are a fundamental class of reactions in organic chemistry that involve the joining of two molecules, often with the elimination of a small molecule such as water or an alcohol. In the context of this compound and its analogues, condensation reactions are pivotal for constructing more complex molecular architectures. The primary types of condensation reactions relevant to this class of compounds are the Claisen and Dieckmann condensations.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The product of a typical Claisen condensation is a β-keto ester. libretexts.orgyoutube.com For the reaction to proceed, the ester must have an α-hydrogen, and a stoichiometric amount of base is required because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion. wikipedia.org The choice of base is crucial; it must be non-nucleophilic to avoid side reactions with the carbonyl carbon of the ester. wikipedia.org Sodium ethoxide is commonly used when ethanol (B145695) is the leaving group from the ester. wikipedia.org

An intramolecular version of the Claisen condensation is the Dieckmann condensation , which is particularly important for the synthesis of cyclic β-keto esters from diesters. numberanalytics.comlibretexts.orgmasterorganicchemistry.com This reaction is highly effective for forming stable five- or six-membered rings. libretexts.orgmasterorganicchemistry.com The mechanism begins with the deprotonation of an α-carbon of the diester to form an enolate. This is followed by an intramolecular nucleophilic attack on the other ester carbonyl group, leading to a cyclic β-keto ester after an acidic workup. numberanalytics.comlibretexts.org

For analogues of this compound, such as a diester where one of the ester groups can form a five-membered ring, the Dieckmann condensation is a key transformation. For example, a 1,6-diester will cyclize to form a five-membered cyclic β-keto ester. libretexts.org The reaction is typically carried out using a strong base like sodium ethoxide in an alcoholic solvent. organic-chemistry.org The stability of the resulting enolate of the β-keto ester helps to drive the equilibrium towards the product. organic-chemistry.org

Crossed Claisen condensations, which involve two different esters, can lead to a mixture of products unless one of the esters lacks α-hydrogens, thereby serving only as the electrophile. libretexts.org

Rearrangement Mechanisms and Stereochemical Outcomes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. These reactions are often complex, with the products being highly dependent on the structure of the starting material and the reaction conditions. For derivatives of this compound, understanding rearrangement mechanisms is crucial for predicting and controlling the regio- and stereochemical outcomes of synthetic transformations.

Analysis of Regio- and Stereoselectivity in Cyclization Reactions

The regio- and stereoselectivity of cyclization reactions are critical factors in the synthesis of complex cyclic molecules. In the context of cyclopentene (B43876) derivatives, various catalytic systems and reaction conditions have been developed to control these outcomes.

For instance, palladium-catalyzed Mizoroki-Heck reactions of protected aminocyclopentenes have been shown to produce functionalized cyclopentenes with high yields and stereoselectivities. diva-portal.orgnih.gov The control of stereochemistry in these reactions is often rationalized through computational studies, such as Density Functional Theory (DFT) calculations. diva-portal.orgnih.gov The resulting chiral cyclopentene derivatives are valuable building blocks for synthesizing other important molecules like cyclic γ-amino acids. diva-portal.org

Phosphine-catalyzed [3+2] cycloaddition reactions are another powerful tool for the synthesis of functionalized cyclopentenes. acs.org These reactions can exhibit high regioselectivity, and when chiral phosphines are used, they can also be rendered enantioselective. The mechanism often involves the formation of a phosphonium (B103445) ylide intermediate which then undergoes a Wittig-type reaction to form the cyclopentene ring. acs.org

Ring Contraction and Expansion Mechanisms

Ring contraction and expansion reactions are processes that alter the size of a cyclic system. wikipedia.org These rearrangements are often driven by the formation of a more stable intermediate or product.

Ring Expansion: A common method for ring expansion involves a pinacol-type rearrangement, such as the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction transforms a 1-aminomethyl-cycloalkanol into a ring-expanded cycloketone upon treatment with nitrous acid. wikipedia.orgnumberanalytics.com The mechanism proceeds through the formation of a diazonium salt, which then rearranges with the migration of a carbon atom to expand the ring. numberanalytics.comwikipedia.org The Tiffeneau-Demjanov rearrangement is particularly useful for expanding four-, five-, and six-membered rings. wikipedia.orgwikipedia.org The regioselectivity of the migration is influenced by the migratory aptitude of the adjacent groups. wikipedia.org Another strategy for ring expansion involves the opening of a bicyclic system, such as a cyclopropane-fused ring. wikipedia.org

Ring Contraction: Ring contractions can occur through various mechanisms, including rearrangements of carbocation intermediates. chemistrysteps.com For example, a larger ring may contract to a more stable, smaller ring if a more stable carbocation can be formed during the process. chemistrysteps.com The Favorskii rearrangement is a well-known example of a ring contraction reaction where α-halo ketones, upon treatment with a base, rearrange to form a carboxylic acid derivative with a smaller ring. chemistrysteps.com Ring contraction can also be a key step in the biosynthesis of natural products, where a larger ring undergoes a series of rearrangements to form a smaller, more functionalized ring system. rsc.org For instance, the biosynthesis of Xenovulene A involves a unique pathway where a phenolic precursor undergoes ring expansion followed by two successive ring contractions to form a cyclopentenone moiety. rsc.org

The stereoelectronic requirements of these rearrangements are crucial. For example, in the Tiffeneau-Demjanov rearrangement, the migrating group must be anti-periplanar to the leaving diazonium group for efficient orbital overlap. stackexchange.com This stereochemical constraint can dictate the product distribution based on the conformation of the starting material. stackexchange.com

Cleavage and Deprotection Strategies

The benzyl group is a common protecting group for alcohols and carboxylic acids in organic synthesis due to its relative stability and the ease of its removal under specific conditions.

Hydrogenolysis of Benzyl Ethers and Esters

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by the addition of hydrogen. In the context of benzyl ethers and esters, this reaction is a widely used deprotection strategy. acsgcipr.orgacsgcipr.org

The most common method for the hydrogenolysis of benzyl groups is catalytic hydrogenation. acsgcipr.orgacsgcipr.org This typically involves reacting the benzyl-protected compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.orgambeed.com The reaction proceeds through the adsorption of the substrate and hydrogen onto the catalyst surface, leading to the cleavage of the benzyl-oxygen bond to generate the corresponding alcohol or carboxylic acid and toluene (B28343). acsgcipr.orgacsgcipr.org

Catalysts and Conditions: A variety of catalysts can be employed for hydrogenolysis, including palladium, platinum, and nickel-based catalysts. acsgcipr.orgmdpi.com The choice of catalyst can be important for selectivity, especially in the presence of other reducible functional groups. acsgcipr.orgacsgcipr.org For instance, nickel-molybdenum (B8610338) sulfide (B99878) (NiMoPS) catalysts have shown high activity and selectivity for the hydrogenolysis of benzyl phenyl ether, a model compound for lignin. mdpi.com The reaction is generally carried out under mild conditions of temperature and pressure. acsgcipr.org

Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). acsgcipr.orgacsgcipr.org In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene, formic acid, or ammonium (B1175870) formate (B1220265), is used to transfer hydrogen to the substrate in the presence of a catalyst. acsgcipr.org CTH can be advantageous as it avoids the need to handle flammable hydrogen gas. acsgcipr.orgacsgcipr.org

The efficiency of hydrogenolysis can be affected by the presence of certain functional groups that may poison the catalyst, such as sulfur- or phosphorus-containing groups. acsgcipr.org

Below is a table summarizing common catalysts and hydrogen sources used for the hydrogenolysis of benzyl esters.

| Catalyst | Hydrogen Source | Typical Conditions | Reference |

| 10% Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Room temperature, atmospheric or elevated pressure, various solvents (e.g., ethanol, ethyl acetate) | acsgcipr.org |

| Palladium Black | 1,4-Cyclohexadiene | Room temperature, solvent (e.g., ethanol) | acsgcipr.org |

| Nickel-Molybdenum Sulfide (NiMoPS) | Hydrogen gas (H₂) | Elevated temperature and pressure (e.g., 573 K, 20 bar H₂) | mdpi.com |

| Amphiphilic Polymer-Supported Nano-Palladium | Tetrahydroxydiboron (B₂(OH)₄) | Water, mild conditions | researchgate.net |

Spectroscopic and Analytical Data for this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and analytical data for the chemical compound this compound has found no specific experimental results for its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) characterization.

Detailed research findings, including ¹H NMR, ¹³C NMR, two-dimensional NMR (such as COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) data are not available in the public domain or scientific literature for this specific compound.

Therefore, the requested article, which was to be structured around the detailed spectroscopic analysis of this compound, cannot be generated at this time due to the absence of the necessary scientific data. Information regarding the proton environment, carbon skeleton, structural assignment, stereochemistry, exact mass, and mixture analysis for this compound is not currently documented.

Further experimental research would be required to produce the analytical data needed to fulfill the detailed outline provided in the user's request.

Advanced Spectroscopic and Analytical Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for Benzyl (B1604629) cyclopent-1-enecarboxylate is not readily found in public spectral databases, the expected characteristic absorption bands can be predicted based on its structure.

The structure of Benzyl cyclopent-1-enecarboxylate contains several key functional groups that would give rise to distinct peaks in an IR spectrum. The presence of the ester group would be indicated by a strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1715-1735 cm⁻¹. The C-O stretching vibrations of the ester would likely be observed between 1000 and 1300 cm⁻¹. The aromatic benzyl group would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The cyclopentene (B43876) ring would exhibit C=C stretching around 1640-1680 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ester) | 1715 - 1735 | Stretch |

| C-O (Ester) | 1000 - 1300 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Vinylic C=C | 1640 - 1680 | Stretch |

| Vinylic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. However, for this technique to be applied, the compound must first be obtained in the form of a single crystal of suitable quality. There is no publicly available crystal structure data for this compound. As the molecule is achiral, the concept of absolute stereochemistry does not apply.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C13H14O2, the theoretical elemental composition can be calculated. Experimental data from an elemental analyzer should closely match these theoretical values to support the compound's identity and purity.

Table 3: Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 77.20 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.98 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.82 |

| Total | 202.253 | 100.00 |

Applications in Organic Synthesis and Advanced Materials Science

Building Block in Complex Molecule Synthesis

The chemical reactivity of benzyl (B1604629) cyclopent-1-enecarboxylate makes it an important starting material or intermediate in the synthesis of more complex molecules. The cyclopentene (B43876) ring can undergo various addition and cycloaddition reactions, while the benzyl ester group can be modified or cleaved under specific conditions, providing a pathway to diverse molecular scaffolds.

Intermediates in the Synthesis of Specialized Cyclopentene Derivatives

Benzyl cyclopent-1-enecarboxylate is a valuable intermediate for creating a variety of substituted and functionalized cyclopentene derivatives. These derivatives are, in turn, important synthons for a range of target molecules. The synthesis of highly functionalized cyclopentenes can be achieved through various methodologies, including multicomponent reactions and cycloadditions. nih.govnih.gov For example, phosphine-mediated (3+2) cycloaddition reactions between electron-poor terminal alkynes and various partners can yield highly substituted cyclopentenes. acs.org Although not always starting directly from this compound, these methods highlight the importance of cyclopentene rings in building molecular complexity. The benzyl ester functionality offers advantages in terms of stability and selective removal during a synthetic sequence.

| Reaction Type | Reactants | Product Type | Significance |

| Multicomponent Reaction | 1,2-Allenic ketones, 4-chloroacetoacetate, malononitrile/cyanoacetate | Highly functionalized cyclopentenes | Efficient, metal-free synthesis of diverse derivatives. nih.gov |

| (3+2) Cycloaddition | Electron-poor terminal alkynes, ketomalonates | Substituted cyclopentenes | Access to complex cyclopentene structures. acs.org |

| Formal [4+1] Cycloaddition | Photogenerated siloxycarbenes, electrophilic dienes | Functionalized cyclopentenes | Metal-free synthesis of stable cyclopentene isomers. nih.govresearchgate.net |

Chiral Pool Derivatization

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a powerful strategy. While direct derivatization of this compound within a chiral pool context is not extensively detailed in the literature, the derivatization of chiral alcohols using benzyl halides or related reagents is a common practice. google.comscielo.br Furthermore, the synthesis of chiral cyclopentenones, which are valuable building blocks, often involves the use of chiral starting materials derived from the chiral pool. acs.org

Synthetic Intermediates for Azulene (B44059) Derivatives

Azulenes, with their unique bicyclic structure composed of a five- and a seven-membered ring, possess interesting electronic and optical properties. The synthesis of azulene derivatives often involves the construction of the bicyclic system from appropriate precursors. One common strategy is the [8+2] cycloaddition of a troponoid system with a cyclopentadiene (B3395910) derivative or equivalent. While the direct use of this compound as the five-membered ring precursor in major named reactions for azulene synthesis is not explicitly documented, the general approach of using functionalized cyclopentenes makes it a potential, though not widely cited, starting material.

Role in Aroma Chemistry (Synthetic Aspects)

Potential as Precursors for Advanced Organic Materials (non-polymer, non-clinical)

The development of new organic materials with tailored electronic and optical properties is a rapidly advancing field. Molecules with specific structural motifs, such as conjugated systems or strained rings, are often investigated for their potential in applications like molecular electronics or sensors. While this compound itself is not a primary material of interest, it can serve as a precursor to more complex, non-polymeric organic molecules. For example, functionalized cyclopentenes can be building blocks for larger, conjugated systems or for molecules designed to self-assemble into ordered structures.

Future Research Directions and Unexplored Reactivity of Benzyl Cyclopent 1 Enecarboxylate

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral cyclopentenones and their derivatives is a significant area of research due to their role as precursors for a variety of biologically active molecules. acs.org While methods for the synthesis of cyclopentene (B43876) structures exist, the development of novel asymmetric routes to benzyl (B1604629) cyclopent-1-enecarboxylate, yielding enantiomerically enriched products, remains a key challenge and a significant area for future research.

Current asymmetric strategies for related cyclopentene systems often rely on chiral catalysts. nih.gov Future work could focus on adapting these existing methods or developing entirely new catalytic systems specifically for benzyl cyclopent-1-enecarboxylate. One promising approach involves the use of chiral phosphine (B1218219) catalysts in [3+2] cycloaddition reactions. nih.gov Another avenue for exploration is the use of chiral N-heterocyclic carbene (NHC) catalysts, which have been successful in the asymmetric desymmetrization of related cyclopentenediones. researchgate.net

Furthermore, enzymatic resolutions, which have been effectively used for the preparation of chiral cyclic acid-esters and bicyclic lactones, could be investigated. acs.org The high selectivity of enzymes like pig liver esterase could potentially be harnessed for the stereoselective hydrolysis of a racemic mixture of this compound or a suitable precursor. acs.orgnih.gov

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Catalyst/Reagent Type | Potential Advantages |

| Asymmetric [3+2] Cycloaddition | Chiral Phosphines | High stereocontrol, access to quaternary stereocenters. nih.gov |

| Asymmetric Desymmetrization | Chiral N-Heterocyclic Carbenes (NHCs) | Effective for cyclic systems, potential for high enantioselectivity. researchgate.net |

| Enzymatic Kinetic Resolution | Hydrolases (e.g., Lipases, Esterases) | High selectivity, mild reaction conditions, environmentally benign. acs.orgnih.gov |

Exploration of Organometallic Chemistry and Catalysis

The field of organometallic chemistry offers a vast toolkit for the synthesis and functionalization of organic molecules. For this compound, several avenues involving organometallic catalysis warrant exploration.

Palladium-catalyzed reactions are particularly promising. For instance, palladium-catalyzed intramolecular carbonyl α-alkenylation has been used to synthesize 2-cyclopentenone derivatives. nih.gov This methodology could potentially be adapted for the synthesis of this compound from a suitable acyclic precursor. Furthermore, palladium-catalyzed [3+2] cycloaddition reactions provide a powerful method for constructing cyclopentane (B165970) rings with good control over regio- and stereoselectivity. researchgate.net Investigating the use of novel palladium catalysts, including those with bulky, electron-rich ligands like SPhos, could lead to more efficient and scalable syntheses of cyclopropyl (B3062369) and cyclopentyl thiophene (B33073) derivatives, which could serve as precursors or analogs. mdpi.com

Ruthenium-based catalysts also present exciting opportunities. Ruthenium pincer complexes have demonstrated high efficiency in a range of transformations, including the α-alkylation of ketones with alcohols. nih.gov Exploring the reactivity of such catalysts with this compound could lead to novel C-C bond-forming reactions at the allylic position or other sites. Additionally, ruthenium-catalyzed tandem ring-closing metathesis reactions could be designed to construct the cyclopentene ring system from readily available starting materials in a single, efficient step. youtube.com The development of air- and moisture-stable ruthenium catalysts further enhances the practical applicability of these methods. youtube.com

Investigation of Radical-Mediated Transformations

Radical chemistry has emerged as a powerful tool for the construction of complex molecular architectures. The investigation of radical-mediated transformations of this compound is a largely unexplored area with significant potential.

Visible light photoredox catalysis offers a mild and efficient way to generate radical intermediates. daneshyari.com This approach could be employed for the regioselective oxidative ring-opening of the cyclopentene moiety or for the introduction of new functional groups. For instance, photocatalytic methods have been used for the [3+2] cycloaddition of aryl cyclopropyl ketones, suggesting that similar strategies could be applied to this compound to generate more complex polycyclic structures. acs.org Furthermore, tandem Michael addition/radical cyclization/oxygenation reactions, mediated by single-electron transfer oxidants, could be a powerful strategy for the synthesis of highly functionalized cyclopentane derivatives starting from precursors related to this compound. nih.gov

The generation of polarity-reversed 1,3-dicarbonyl radicals through photocatalysis could also be explored for hydro- and oxoalkylation reactions of the cyclopentene double bond. nih.gov This would provide a direct route to diversely functionalized cyclopentanol (B49286) and cyclopentanone (B42830) derivatives.

Studies on Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic methods.

A key focus should be on the use of greener solvents. Traditional organic solvents are often volatile and toxic, and their replacement with alternatives like water, bio-based solvents (e.g., ethanol (B145695), glycerol, 2-methyltetrahydrofuran), or even solvent-free conditions is highly desirable. rsc.orgneuroquantology.comnumberanalytics.com For esterification reactions, greener protocols such as the Steglich esterification in acetonitrile (B52724) offer a less hazardous alternative to traditional methods that use chlorinated solvents. jove.comjove.com The Dowex H+/NaI approach is another effective and environmentally friendly method for esterification, utilizing a reusable resin catalyst. nih.gov

Biocatalysis represents another cornerstone of green chemistry. The use of enzymes, such as lipases, for ester synthesis offers high selectivity, mild reaction conditions, and reduced by-product formation. mdpi.comresearchgate.netacs.org Investigating the enzymatic synthesis of this compound could lead to a highly efficient and sustainable manufacturing process.

Table 2: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | References |

| Safer Solvents | Use of water, bio-based solvents, or solvent-free conditions. | rsc.orgneuroquantology.comnumberanalytics.com |

| Atom Economy | Development of catalytic cascade reactions to minimize waste. | rsc.org |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | neuroquantology.comnumberanalytics.com |

| Catalysis | Employing reusable catalysts like Dowex H+ or biocatalysts (enzymes). | nih.govmdpi.comresearchgate.net |

Elucidation of Complex Reaction Networks

The synthesis and transformation of organic molecules often involve complex reaction networks with multiple competing pathways, intermediates, and potential products. acs.orgcolumbia.edu A deeper understanding of these networks is crucial for optimizing reaction conditions and achieving desired outcomes.

For this compound, future research could employ a combination of experimental and computational methods to map out the potential reaction pathways. Heuristics-aided quantum chemistry, for example, can be used to explore high-dimensional potential energy surfaces and predict reaction products and major pathways. acs.orgresearchgate.netharvard.edu This approach could be particularly valuable for understanding complex, multi-step transformations, such as tandem or cascade reactions. nih.govorganic-chemistry.org

Computational studies, using techniques like density functional theory (DFT), can provide detailed mechanistic insights into specific reaction steps, such as the ring-opening of cyclopropene (B1174273) precursors in the presence of a gold(I) catalyst or the mechanism of palladium-catalyzed cycloisomerization. rsc.orgacs.org By analyzing the energetics of different pathways and transition states, researchers can rationalize observed selectivities and guide the design of new, more efficient synthetic routes. acs.org This detailed mechanistic understanding is essential for moving beyond trial-and-error optimization and toward the rational design of complex synthetic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzyl cyclopent-1-enecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of cyclopent-1-enecarboxylic acid with benzyl alcohol under acid catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or cerium-based catalysts (e.g., ammonium cerium phosphate) enhance esterification efficiency .

- Molar ratios : A 1.2:1 molar ratio of acid to alcohol optimizes conversion rates .

- Temperature : Reactions are best conducted at 60–80°C to balance yield and side-product formation .

- Example Data :

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂SO₄ | 4 | 78 |

| (NH₄)₂Ce(PO₄)₂ | 6 | 85 |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Look for characteristic signals:

- Benzyl protons: δ 7.2–7.4 ppm (multiplet, aromatic).

- Cyclopentene protons: δ 5.6–6.0 ppm (olefinic protons).

- Ester carbonyl: δ 168–170 ppm in ¹³C-NMR .

- IR : A strong C=O stretch at ~1720 cm⁻¹ confirms the ester group. Absence of OH stretches (3300–3500 cm⁻¹) indicates complete esterification .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water immediately. Use nitrile gloves and safety goggles .

- Waste Disposal : Segregate waste and transfer to certified hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can kinetic modeling optimize the enzymatic synthesis of this compound?

- Methodological Answer :

-

Rate Equations : Use Michaelis-Menten kinetics to model enzyme activity. For example:

where $ V_{\text{max}} $ and $ K_m $ are derived from experimental data <span data-key="27" class="reference-num" data-pages="undefined">9</span>.

Q. How should researchers address contradictory data in catalytic efficiency studies (e.g., cerium-based vs. acid catalysts)?

- Methodological Answer :

-

Statistical Design : Apply uniform experimental design (UED) to systematically vary parameters (e.g., catalyst loading, time) and identify outliers .

-

Error Analysis : Quantify uncertainties using tools like ANOVA. For example:

Catalyst Standard Deviation (±%) H₂SO₄ 3.2 (NH₄)₂Ce(PO₄)₂ 2.1 -

Mechanistic Insights : Use DFT calculations to compare transition states in acid vs. metal-catalyzed pathways .

-

Q. What strategies resolve challenges in isolating this compound from reaction mixtures with by-products?

- Methodological Answer :

Data Presentation and Academic Writing Guidelines

Q. How should raw data (e.g., NMR spectra, kinetic curves) be presented in publications?

- Methodological Answer :

Q. What are the key elements of a rigorous "Discussion" section for studies on this compound?

- Methodological Answer :

- Contextualization : Compare results with prior work (e.g., "Our yield of 85% exceeds the 70% reported by Liao et al. using H₂SO₄" ).

- Limitations : Address gaps (e.g., "The toxicity profile of cerium catalysts remains uncharacterized" ).

- Future Directions : Propose applications (e.g., "Explore biocatalytic routes for greener synthesis" ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.